molecular formula C6H7N3O B111917 5-Aminopyridine-2-carboxamide CAS No. 145255-19-2

5-Aminopyridine-2-carboxamide

Cat. No. B111917
M. Wt: 137.14 g/mol
InChI Key: CSHTYFRLFVBNHB-UHFFFAOYSA-N
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Description

5-Aminopyridine-2-carboxamide is a synthetic building block used as a reactant in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . It has a molecular weight of 137.14 and a molecular formula of C6H7N3O .


Molecular Structure Analysis

The InChI code for 5-Aminopyridine-2-carboxamide is 1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) and the InChI key is CSHTYFRLFVBNHB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Aminopyridine-2-carboxamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The boiling point is 427.3°C at 760 mmHg .

Scientific Research Applications

Antitumor Activity

5-Aminopyridine-2-carboxamide derivatives demonstrate significant antitumor activity. They are potent inhibitors of Src/Abl kinases, displaying antiproliferative effects against various hematological and solid tumor cell lines. For instance, a specific compound in this class showed complete tumor regression in a chronic myelogenous leukemia (CML) model with low toxicity, indicating its potential as an oncology treatment (Lombardo et al., 2004).

Anticancer Properties

Compounds related to 5-Aminopyridine-2-carboxamide, particularly those with 5-substituted derivatives, have been found to exhibit in vivo antitumor activity. These compounds bind to DNA through intercalation, particularly effective against leukemic and solid tumor cells when they bear electron-withdrawing substituents (Denny et al., 1987).

Inhibitory Effects on Parasitic Enzymes

5-Aminopyrazole-4-carboxamide, an alternative scaffold for 5-Aminopyridine-2-carboxamide, has been utilized to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors exhibit low nanomolar potencies and are non-toxic to mammalian cells, suggesting their potential in treating infections caused by these parasites (Zhang et al., 2014).

Potential as Imaging Tracers

N-(2-Aminoethyl)-5-fluoropyridine-2-carboxamide, a compound related to 5-Aminopyridine-2-carboxamide, has been investigated as a potential imaging tracer for Positron Emission Tomography (PET) in neuropsychiatric diseases related to monoamine oxidase B (MAO-B) (Beer et al., 1995).

Applications in Computational Chemistry

5-Aminopyridine-2-carboxamide derivatives have been synthesized and characterized, with applications in computational chemistry methods, particularly in non-linear optical (NLO) properties and molecular docking analyses. These studies contribute to understanding their potential as anticancer agents due to their interactions with the colchicine binding site of tubulin (Jayarajan et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Relevant Papers

The compound has been mentioned in several papers. For instance, it has been used as a synthetic building block in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . Other papers have discussed the synthesis and biological evaluation of similar compounds, such as indole 2 and 3-carboxamides .

properties

IUPAC Name

5-aminopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHTYFRLFVBNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440251
Record name 5-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyridine-2-carboxamide

CAS RN

145255-19-2
Record name 5-aminopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-aminopyridine-2-carboxylic acid (2.0 g) in N,N-dimethylformamide (50 mL) were added ammonium chloride (3.9 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (5.1 mL) and 1-hydroxybenzotriazole (4.4 g), and the mixture was stirred overnight at room temperature. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, hexane/ethyl acetate) to give the title compound (260 mg).
Quantity
2 g
Type
reactant
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3.9 g
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reactant
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5.1 mL
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reactant
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4.4 g
Type
reactant
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50 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 18 ml vial was loaded with a mixture of 30% H2O2 (1 ml), 3N NaOH (3 ml) and MeOH (2.5 ml). To this mixture 5-Amino-pyridine-2-carbonitrile (450 mg, 3.78 mmole) was added at room temperature. Reaction mixture was stirred at rt for 45 minutes, TLC showed the starting material to be consumed. The mixture was diluted with water and filtered; the solid was washed with water and dried to give 480 mg product, 92% yield.
Name
Quantity
1 mL
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reactant
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3 mL
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2.5 mL
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450 mg
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reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

MeOH (30 mL) was added into the mixture of 5-aminopyridine-2-carbonitrile (1191 mg, 10.00 mmol), NaBO3.H2O (2995 mg, 30.00 mmol), and H2O (30 mL), and the mixture was then heated at 50° C. for 16 h. The mixture was then concentrated in vacuo, then treated with water (30 mL), and extracted with EtOAc (4×50 mL). The combined extracts were dried over MgSO4, filtered, and concentrated in vacuo to obtain a yellow solid. The solid was triturated with 40 mL of 40% EtOAc/hexane to yield the title compound as yellow solid. 1H NMR (DMSO-d6, 400 MHz): δ=5.86 (s, 2H), 6.89 (dd, 1H, J=2.4 & 8.4 Hz), 7.07 (brs, 1H), 7.59 (brs, 1H), 7.64 (d, 1H, J=8.4 Hz), 7.83 (d, 1H, J=2.4 Hz). MS (ES+): m/z 138.18 (100) [MH+]. HPLC: tR=0.75 min (ZQ2000, polar—5 min).
Name
Quantity
30 mL
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reactant
Reaction Step One
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1191 mg
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reactant
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[Compound]
Name
NaBO3.H2O
Quantity
2995 mg
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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